An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for determining the structure of organic molecules in solution.[1] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra for tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate (CAS 883555-10-0), a polyfunctional molecule indicative of intermediates found in pharmaceutical synthesis.[2][3][4]
This document is designed for researchers, scientists, and drug development professionals, offering not just reference data, but a detailed interpretation grounded in fundamental NMR principles. We will dissect the anticipated spectral features, explaining the causal relationships between the molecule's electronic environment and its NMR signals. By understanding these principles, scientists can confidently identify this molecule, assess its purity, and troubleshoot synthetic pathways. The protocols and interpretations herein are designed to be self-validating, reflecting best practices in pharmaceutical analysis.[5][6]
Molecular Structure and NMR Annotation
To facilitate a clear and unambiguous discussion of the NMR spectra, the unique proton and carbon atoms of tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate are systematically labeled as shown below. This annotation will be used consistently throughout the guide.
Caption: Labeled structure of the target molecule for NMR peak assignment.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons.
Causality Behind Chemical Shifts and Multiplicities:
-
tert-Butyl Group (Hh): The nine protons of the tert-butyl group are equivalent due to free rotation around the C-C single bonds. They are isolated from other protons, resulting in a prominent singlet. This signal is a hallmark of the Boc protecting group and typically appears far upfield, around 1.5 ppm.[7][8]
-
Ethyl Group (He, Hg, Hf):
-
The methyl protons (Hg ) are coupled to the single methine proton (He ), and thus will appear as a doublet.
-
The methine proton (He ) is coupled to the three methyl protons (Hg ) and the hydroxyl proton (Hf ), which may or may not be visible depending on the rate of exchange with the solvent. Assuming coupling, it will appear as a quartet. Its position is shifted downfield due to the deshielding effects of the adjacent aromatic ring and hydroxyl group.
-
The hydroxyl proton (Hf ) is often a broad singlet due to chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
-
Aromatic Protons (Hb, Hc, Hd): These protons reside in a complex electronic environment. The carbamate is an ortho, para-directing group that donates electron density, while the fluorine is an ortho, para-director that is strongly electronegative.
-
Hd: This proton is ortho to the electron-donating NHBoc group and will be the most shielded (furthest upfield) of the aromatic protons. It will appear as a doublet, split by the neighboring Hc .
-
Hc: This proton is meta to the NHBoc group and ortho to the fluorine atom. It will experience a complex splitting pattern, appearing as a doublet of doublets due to coupling with both Hd (ortho coupling, ~8-9 Hz) and the fluorine atom (meta coupling, ~4-6 Hz).
-
Hb: This proton is ortho to the hydroxyethyl group and meta to both the fluorine and NHBoc groups. It will likely appear as a doublet due to coupling with the fluorine atom (para coupling, ~2-3 Hz), though it may also show a smaller meta coupling to Hd .
-
-
Amide Proton (Ha): The NH proton of the carbamate group will typically appear as a broad singlet in the downfield region (around 8-9 ppm). Its chemical shift and broadness are influenced by hydrogen bonding and exchange rates.
Summary of Predicted ¹H NMR Data
The following table summarizes the expected signals for a spectrum acquired in CDCl₃, with Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hh | ~ 1.51 | Singlet (s) | - | 9H | -C(CH ₃)₃ |
| Hg | ~ 1.45 | Doublet (d) | J(Hg,He) ≈ 6.5 | 3H | -CH(OH)CH ₃ |
| He | ~ 5.10 | Quartet (q) | J(He,Hg) ≈ 6.5 | 1H | -CH (OH)CH₃ |
| Hf | Variable (e.g., ~2.5) | Broad Singlet (br s) | - | 1H | -CH(OH )CH₃ |
| Hc | ~ 7.05 | Doublet of Doublets (dd) | ³J(Hc,Hd) ≈ 8.8, ³J(Hc,F) ≈ 9.0 | 1H | Ar-H 5 |
| Hb | ~ 7.30 | Doublet of Doublets (dd) | ⁴J(Hb,Hd) ≈ 2.5, ⁴J(Hb,F) ≈ 4.5 | 1H | Ar-H 3 |
| Hd | ~ 7.95 | Triplet (t) | ³J(Hd,Hc) ≈ 8.8, ⁴J(Hd,Hb) ≈ 2.5 | 1H | Ar-H 6 |
| Ha | ~ 8.20 | Broad Singlet (br s) | - | 1H | NH |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The key influencing factors are the electronegativity of attached atoms and hybridization state. A significant feature in this spectrum will be the coupling between carbon and fluorine atoms (C-F coupling).
Causality Behind Chemical Shifts:
-
Aliphatic Carbons (C9, C11, C8, C10):
-
C9 & C11: The methyl carbons of the tert-butyl and ethyl groups are in a similar, shielded environment and will appear far upfield. The tert-butyl methyls (C9) are expected around 28 ppm, while the ethyl methyl (C11) will be slightly further upfield.[9]
-
C8: The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen and will appear around 80-81 ppm.
-
C10: The methine carbon of the ethyl group is deshielded by both the aromatic ring and the hydroxyl group, placing its signal around 65-70 ppm.
-
-
Carbonyl Carbon (C7): The carbonyl carbon of the carbamate is highly deshielded due to the double bond and attachment to two electronegative atoms (O and N), causing it to appear significantly downfield, typically around 153 ppm.
-
Aromatic Carbons (C1-C6):
-
C4: This carbon is directly attached to the highly electronegative fluorine atom. This causes a strong deshielding effect, placing its signal far downfield for an aromatic carbon. Furthermore, it will exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a large doublet.[10]
-
C3 & C5: These carbons are ortho to the fluorine atom and will show a two-bond C-F coupling (²JCF) of around 20-25 Hz, appearing as doublets. Their chemical shifts will be influenced by the other substituents.
-
C2 & C6: These carbons are meta to the fluorine atom and will exhibit a smaller three-bond C-F coupling (³JCF) of ~8-10 Hz.
-
C1: This carbon is para to the fluorine atom and will show a four-bond C-F coupling (⁴JCF), which is typically the smallest (~3-5 Hz).
-
Summary of Predicted ¹³C NMR Data
The following table summarizes the expected signals for a spectrum acquired in CDCl₃.
| Signal Label | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |
| C11 | ~ 23.5 | Singlet | - | -CH(OH)C H₃ |
| C9 | ~ 28.3 | Singlet | - | -C(C H₃)₃ |
| C10 | ~ 68.0 | Singlet | - | -C H(OH)CH₃ |
| C8 | ~ 80.5 | Singlet | - | -C (CH₃)₃ |
| C3 | ~ 114.2 | Doublet | ²JCF ≈ 22 | Ar-C 3 |
| C5 | ~ 115.8 | Doublet | ²JCF ≈ 21 | Ar-C 5 |
| C6 | ~ 125.5 | Doublet | ³JCF ≈ 7 | Ar-C 6 |
| C2 | ~ 132.0 | Doublet | ³JCF ≈ 8 | Ar-C 2 |
| C1 | ~ 135.1 | Doublet | ⁴JCF ≈ 3 | Ar-C 1 |
| C7 | ~ 153.2 | Singlet | - | C =O |
| C4 | ~ 159.5 | Doublet | ¹JCF ≈ 245 | Ar-C 4 |
Experimental Protocols
Adherence to a standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.[11]
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR (or 25-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks.
-
Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference for chemical shift (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved by gentle vortexing or swirling.
-
Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition: [12]
-
Insert the NMR tube into a spinner turbine and place it within the NMR spectrometer's magnet.
-
Locking & Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to counteract magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.
-
¹H Acquisition Parameters:
-
Spectrometer Frequency: e.g., 400 MHz or higher for better resolution.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for protons to return to their equilibrium state.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
¹³C Acquisition Parameters:
-
Spectrometer Frequency: e.g., 100 MHz (for a 400 MHz ¹H instrument).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, significantly more scans are needed, often ranging from 256 to 1024 or more.
-
Relaxation Delay (D1): 2-5 seconds.
-
Proton Decoupling: A broad-band proton decoupling pulse is applied during acquisition to collapse all C-H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio.
-
-
Data Processing Workflow
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
Caption: Post-acquisition data processing steps.[13][14]
Conclusion
This technical guide provides a detailed, predictive framework for the analysis of tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate using ¹H and ¹³C NMR spectroscopy. The characteristic signals—including the prominent tert-butyl singlet, the distinct patterns of the ethyl and aromatic systems, and the informative C-F couplings in the ¹³C spectrum—together form a unique spectroscopic fingerprint. By following the outlined experimental and processing protocols, researchers can reliably acquire high-quality data. A thorough comparison of this experimental data with the predicted values and interpretations presented herein will enable unambiguous structural confirmation and purity assessment, critical steps in the rigorous process of pharmaceutical research and development.
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